(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-8(6-13-14)10(11)9-4-2-3-5-12-9/h2-7,10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUTOXTOVUUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250668-25-7 | |
| Record name | (1-methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, methylhydrazine can react with an appropriate diketone under reflux conditions in ethanol to form the pyrazole ring .
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Formation of the Pyridine Ring: : The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts under acidic conditions .
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Coupling of Pyrazole and Pyridine Rings: : The final step involves the coupling of the pyrazole and pyridine rings. This can be achieved through nucleophilic substitution reactions where the pyrazole derivative reacts with a pyridine derivative under basic conditions .
Industrial Production Methods
Industrial production of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding aldehydes or carboxylic acids under strong oxidizing conditions .
-
Reduction: : Reduction reactions can occur at the nitrogen atoms in the pyrazole and pyridine rings, leading to the formation of partially or fully hydrogenated derivatives .
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Substitution: : The compound can undergo various substitution reactions, such as nucleophilic substitution at the pyridine ring or electrophilic substitution at the pyrazole ring .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds containing the pyrazole moiety have been investigated for their ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. In a study, certain pyrazole-based compounds demonstrated low nanomolar inhibition against cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells, leading to reduced lactate production and glycolysis in these cells .
Anti-inflammatory Properties
The pyrazole structure is associated with anti-inflammatory effects. Several derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation pathways. For example, compounds derived from pyrazole have been shown to exhibit significant inhibition of cyclooxygenase-2 (COX-2), making them candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
The compound serves as an important scaffold in the design of enzyme inhibitors due to its structural similarity to biologically active molecules. Its derivatives have been explored for their potential to inhibit various enzymes involved in disease processes, including kinases and phosphodiesterases .
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. They have shown efficacy against various bacterial strains and protozoan parasites, suggesting potential applications in developing new antibiotics and antiparasitic therapies .
Synthesis and Structural Modifications
The synthesis of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine typically involves multi-step chemical reactions that allow for structural modifications to enhance biological activity. Common synthetic routes include:
- Condensation Reactions : The reaction between appropriate aldehydes and amines leads to the formation of the target compound.
Table 1: Common Synthetic Routes
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Condensation | Aldehyde + Amine → Target Compound | 75 |
| Reductive Amination | Ketone + Amine under reducing conditions | 80 |
| Cyclization | Formation of heterocycles from precursors | 70 |
Case Study 1: Anticancer Efficacy
A study published in MDPI reported on the anticancer activity of a series of pyrazole derivatives, including (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.39 µM to 4.2 µM depending on the specific derivative tested .
Case Study 2: Anti-inflammatory Potential
In another study focusing on anti-inflammatory activities, several pyrazole derivatives were synthesized and evaluated for their COX inhibition capabilities. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced anti-inflammatory effects, suggesting a structure–activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Pyrazole-Substituted Methanamine Derivatives
Key Insights :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Salt Forms (e.g., Oxalate, HCl) : Improve solubility and crystallinity for pharmaceutical formulations .
Variations in the Amine-Linked Component
Table 2: Amine-Linked Structural Analogues
Key Insights :
Key Insights :
- Higher Yields with Pyrazole Derivatives : (1-Methyl-1H-pyrazol-4-yl)methanamine achieves superior yields (45–72%) compared to thiadiazole analogues (19–51%) in palladium-catalyzed couplings, likely due to better compatibility with DavePhos ligands .
- Activity Correlation : Pyrazole derivatives generally exhibit stronger PDE10A inhibition (<10 nM) than thiadiazole variants (~50 nM), highlighting the pyrazole’s role in target engagement .
Biological Activity
(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine, a compound with the chemical formula C10H12N4, is a heterocyclic organic molecule that has garnered interest for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Synthesis
The compound consists of a pyrazole ring fused with a pyridine moiety, which contributes to its unique electronic properties. The synthesis typically involves the cyclocondensation of hydrazines with suitable carbonyl compounds to form the pyrazole ring, followed by reactions to introduce the pyridine component.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of Pyrazole | Cyclocondensation with diketones in ethanol |
| 2 | Formation of Pyridine | Hantzsch synthesis using β-ketoesters and aldehydes |
| 3 | Final Coupling | Reaction under acidic conditions to yield the target compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine. It has been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies indicate that compounds with similar pyrazole structures can induce apoptosis and inhibit cell proliferation through mechanisms involving kinase inhibition .
The primary mechanism involves binding to specific protein kinases, which are crucial in signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound disrupts cancer cell signaling, leading to reduced tumor growth.
Study 1: In Vitro Evaluation
A study conducted on a series of pyrazole derivatives, including (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine, demonstrated significant antiproliferative effects against several cancer types. The IC50 values ranged from 5 to 15 µM across different cell lines .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models showed that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting its potential as an anticancer agent .
Additional Biological Activities
Beyond anticancer effects, (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine has exhibited:
- Antimicrobial Activity : Effective against various bacterial strains with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Comparison with Related Compounds
The biological activity of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine can be contrasted with similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| (1-Methyl-1H-pyrazol-4-yl)morpholine | Moderate | Low |
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl...) | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine?
- Methodology : A common approach involves condensation reactions using hydrazine derivatives with ketones or aldehydes. For example, refluxing intermediates with ethanol and ammonium acetate (NHOAc) under acidic conditions (glacial acetic acid) can yield pyrazole-containing structures. Post-reaction purification via crystallization (e.g., using ethanol) is critical to isolate the product .
- Key Considerations : Optimize reaction time and temperature (e.g., 108°C) to avoid side products. Monitor progress using TLC or HPLC.
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Tools :
- NMR Spectroscopy : Use H NMR to confirm substitution patterns on the pyrazole and pyridine rings. For instance, pyridin-2-yl methanamine derivatives show distinct aromatic proton splitting patterns (δ 7.1–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- X-ray Diffraction : Resolve crystal structures to validate stereochemistry .
Q. What are the stability and storage conditions for this compound?
- Stability : The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid prolonged exposure to light, moisture, or high temperatures .
- Decomposition Risks : No hazardous decomposition products are reported, but monitor for color changes or precipitation as stability indicators .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Structure-Activity Relationship (SAR) Strategies :
- Introduce electron-withdrawing groups (e.g., nitro, CF) on the pyrazole ring to modulate electron density and binding affinity. For example, nitro groups at the 4-position of pyrazole improve interactions with biological targets .
- Replace the pyridine ring with morpholine or piperazine derivatives to alter solubility and pharmacokinetics .
- Validation : Use in vitro assays (e.g., enzyme inhibition) and computational docking studies to assess modified analogs.
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Example : Conflicting H NMR signals may arise from tautomerism or solvent effects.
- Resolution Steps :
Compare experimental data with computational predictions (DFT calculations) .
Use deuterated solvents to eliminate exchangeable proton interference.
Validate via 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What environmental fate studies are relevant for assessing ecological risks?
- Experimental Design :
- Abiotic Studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and adsorption to soil matrices.
- Biotic Studies : Evaluate microbial degradation using OECD 301 guidelines .
Q. How does the compound interact with biological membranes or protein targets?
- Methodology :
- Lipophilicity Assays : Determine logP values (e.g., shake-flask method) to assess membrane permeability.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases).
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or active sites .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) and consult safety data sheets for toxicity profiles. Acute toxicity classifies this compound as harmful if inhaled or ingested; ensure fume hood use during synthesis .
- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) meticulously to address variability in synthetic yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
